2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

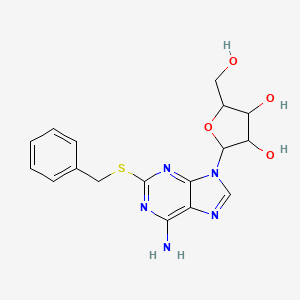

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine is a purine nucleoside analog known for its significant biological activity. This compound is particularly noted for its antitumor properties, targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2',3',5'-Tri-O-benzoyl-5-Methoxyuridin beinhaltet typischerweise die Benzoylierung von 5-Methoxyuridin. Der Prozess umfasst die folgenden Schritte:

Schutz der Hydroxylgruppen: Die Hydroxylgruppen an den Positionen 2', 3' und 5' von 5-Methoxyuridin werden unter Verwendung von Benzoylchlorid in Gegenwart einer Base wie Pyridin geschützt.

Reaktionsbedingungen: Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um Hydrolyse zu vermeiden. Das Gemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Benzoylierung sicherzustellen.

Reinigung: Das Produkt wird durch Säulenchromatographie gereinigt, um reines 2',3',5'-Tri-O-benzoyl-5-Methoxyuridin zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Großraumreaktoren: Verwendung von großvolumigen Reaktoren, um die erhöhte Menge an Reaktanten zu verarbeiten.

Automatisierte Systeme: Einsatz von automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen.

Qualitätskontrolle: Umsetzung strenger Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Arten von Reaktionen:

Oxidation: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridin kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können unter Verwendung von Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an den benzoylgeschützten Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Natriummethoxid in Methanol.

Hauptprodukte:

Oxidation: Oxidierte Derivate des Uridin-Moleküls.

Reduktion: Entschützte Uridin-Derivate.

Substitution: Substituierte Benzoyl-Derivate.

Wissenschaftliche Forschungsanwendungen

2',3',5'-Tri-O-benzoyl-5-Methoxyuridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Nukleosid-Analoga verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung der DNA-Synthese und der Induktion von Apoptose.

Industrie: Wird bei der Herstellung von Nukleosid-Analoga für pharmazeutische Anwendungen eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch die Hemmung der DNA-Synthese. Sie wird während der Replikation in den DNA-Strang eingebaut, was zur Kettenabbruch führt. Dieser Prozess induziert Apoptose in Krebszellen, indem er ihre Fähigkeit zur Proliferation stört. Zu den molekularen Zielstrukturen gehören die DNA-Polymerase und andere Enzyme, die an der DNA-Replikation beteiligt sind .

Ähnliche Verbindungen:

- 2',3',5'-Tri-O-acetyl-5-Methoxyuridin

- 2',3',5'-Tri-O-benzoyl-5-Methyluridin

- 2',3',5'-Tri-O-benzoyl-5-Fluorouridin

Vergleich:

- 2',3',5'-Tri-O-acetyl-5-Methoxyuridin: Ähnlich in der Struktur, aber mit Acetylgruppen anstelle von Benzoylgruppen, was zu unterschiedlichen Reaktivitäts- und Löslichkeitseigenschaften führt.

- 2',3',5'-Tri-O-benzoyl-5-Methyluridin: Enthält eine Methylgruppe anstelle einer Methoxygruppe, was seine biologische Aktivität und seinen Wirkmechanismus beeinflusst.

- 2',3',5'-Tri-O-benzoyl-5-Fluorouridin: Integriert ein Fluoratom, das seine Antikrebs-Eigenschaften und seinen Wirkmechanismus signifikant verändert.

2',3',5'-Tri-O-benzoyl-5-Methoxyuridin zeichnet sich durch seine spezifische Methoxysubstitution aus, die seine Interaktion mit biologischen Zielstrukturen und seine Gesamtwirksamkeit als Antikrebsmittel beeinflusst .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells by disrupting their ability to proliferate. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Vergleich Mit ähnlichen Verbindungen

- 2’,3’,5’-Tri-O-acetyl-5-Methoxyuridine

- 2’,3’,5’-Tri-O-benzoyl-5-Methyluridine

- 2’,3’,5’-Tri-O-benzoyl-5-Fluorouridine

Comparison:

- 2’,3’,5’-Tri-O-acetyl-5-Methoxyuridine: Similar in structure but with acetyl groups instead of benzoyl groups, leading to different reactivity and solubility properties.

- 2’,3’,5’-Tri-O-benzoyl-5-Methyluridine: Contains a methyl group instead of a methoxy group, affecting its biological activity and mechanism of action.

- 2’,3’,5’-Tri-O-benzoyl-5-Fluorouridine: Incorporates a fluorine atom, which significantly alters its anticancer properties and mechanism of action.

2’,3’,5’-Tri-O-benzoyl-5-Methoxyuridine stands out due to its specific methoxy substitution, which influences its interaction with biological targets and its overall efficacy as an anticancer agent .

Eigenschaften

Molekularformel |

C31H26N2O10 |

|---|---|

Molekulargewicht |

586.5 g/mol |

IUPAC-Name |

[3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38) |

InChI-Schlüssel |

SHULCCQTYFCRIY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-](/img/structure/B12100279.png)

![methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B12100292.png)

![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)